molecular formula C19H25N B11709896 5-Pentyl-2-(4-propylphenyl)pyridine

5-Pentyl-2-(4-propylphenyl)pyridine

Cat. No.: B11709896
M. Wt: 267.4 g/mol
InChI Key: IHYCNFDMIXESTG-UHFFFAOYSA-N
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Description

5-Pentyl-2-(4-propylphenyl)pyridine is an organic compound with the molecular formula C19H25N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a pentyl group at the 5-position and a 4-propylphenyl group at the 2-position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentyl-2-(4-propylphenyl)pyridine can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of pyridine derivatives often involves the gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high selectivity and efficiency in producing pyridine bases from aldehydes or ketones and ammonia.

Chemical Reactions Analysis

Types of Reactions

5-Pentyl-2-(4-propylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

5-Pentyl-2-(4-propylphenyl)pyridine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Pentyl-2-(4-propylphenyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: A simpler derivative of pyridine with a phenyl group at the 2-position.

    4-Propylphenylpyridine: A derivative with a propyl group at the 4-position of the phenyl ring.

    Pentylpyridine: A derivative with a pentyl group at the 5-position of the pyridine ring.

Uniqueness

5-Pentyl-2-(4-propylphenyl)pyridine is unique due to the presence of both a pentyl group and a 4-propylphenyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties and applications compared to other pyridine derivatives .

Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

5-pentyl-2-(4-propylphenyl)pyridine

InChI

InChI=1S/C19H25N/c1-3-5-6-8-17-11-14-19(20-15-17)18-12-9-16(7-4-2)10-13-18/h9-15H,3-8H2,1-2H3

InChI Key

IHYCNFDMIXESTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CCC

Origin of Product

United States

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